1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Descripción
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 2034483-79-7, molecular formula: C₁₉H₁₈F₃N₇O) features a pyridazine core substituted with a piperazine ring and two 1,2,4-triazole moieties. This structure is optimized for interactions with biological targets, particularly fungal cytochrome P450 enzymes, due to the dual triazole groups and piperazine linker.
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N10O/c25-14(7-23-10-15-8-17-23)22-5-3-21(4-6-22)12-1-2-13(20-19-12)24-11-16-9-18-24/h1-2,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVYBLXPIWNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex heterocyclic structure that incorporates triazole and piperazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C20H21N7O4
- Molecular Weight : 423.43 g/mol
- IUPAC Name : 2-(1H-1,2,4-triazol-1-yl)-N-[4-(6-(pyridazin-3-yl)piperazin-1-yl)]propanamide
Biological Activity Overview
The biological activities of this compound have been explored primarily through its analogs and derivatives. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Assays : Compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.99 ± 0.01 μM for a closely related compound against the BT-474 breast cancer cell line, indicating potent activity .
The mechanism by which these compounds exert their cytotoxic effects often involves:
- Apoptosis Induction : Flow cytometric analysis demonstrated that related compounds induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phases .
Antimicrobial Activity
Triazole-containing compounds are also known for their antimicrobial properties:
- Broad-Spectrum Activity : A review indicated that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often correlated with their structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Essential for bioactivity against various pathogens |
| Piperazine Moiety | Enhances binding affinity to biological targets |
| Substituents | Modifications can significantly alter potency and selectivity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
-
Cytotoxicity in Cancer Cell Lines :
- A synthesized derivative showed high cytotoxicity against multiple cancer lines including HeLa and MCF7.
- The study utilized MTT assays to quantify cell viability post-treatment.
-
Antimicrobial Screening :
- A series of triazole derivatives were tested against standard microbial strains.
- Results indicated that specific substitutions on the triazole ring increased antimicrobial potency.
- In Silico Studies :
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to conventional antibiotics.
Anticancer Properties
The compound has been investigated for its cytotoxic effects on several cancer cell lines. Notably, it induces apoptosis through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential. In vitro studies have reported IC50 values that suggest potent cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer).
Antifungal Activity
Preliminary investigations indicate antifungal properties against common pathogens like Candida species. The compound's ability to inhibit fungal growth suggests its potential as a therapeutic agent for treating fungal infections.
Anti-inflammatory Effects
Research highlights the compound's role in reducing inflammation markers in both in vitro and in vivo models. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, indicating its utility in managing inflammatory diseases.
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | MIC values lower than traditional antibiotics against E. coli and S. aureus. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with significant cytotoxicity. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Thioether Group
The compound’s (4-fluorophenyl)thio group undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce modified substituents for pharmacological optimization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioether alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 2-((4-fluorophenyl)sulfonyl)ethanone | 62–68% | |
| Oxidation to sulfone | H₂O₂, HOAc, 60°C | 2-((4-fluorophenyl)sulfonyl)ethanone | 85% | |
| Displacement by amines | Primary amines, Et₃N, THF, reflux | 2-(alkyl/aryl-amino)ethanone derivatives | 55–70% |
Coordination Chemistry with Metal Ions
The dual triazole units act as bidentate ligands, forming stable complexes with transition metals. These interactions are critical for catalytic or bioactive applications:
Cyclocondensation Reactions
The ethanone carbonyl participates in cyclocondensation with hydrazines or hydroxylamines to form fused heterocycles:
Example Reaction Pathway:
Reactants :
-
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Hydrazine hydrate
Conditions :
-
Ethanol, reflux, 12 h
Product :
Functionalization of the Pyridazine Ring
Electrophilic substitution on the pyridazine ring enables halogenation or nitration, enhancing derivatization potential:
| Reaction | Reagents | Position | Outcome | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃ | C5-pyridazine | 5-Bromo-pyridazine analog | |
| Nitration | HNO₃, H₂SO₄, 0°C | C4-pyridazine | Nitro-substituted derivative |
Hydrolysis of the Ethanone Moiety
The ketone group is susceptible to acidic or basic hydrolysis, though stabilization by adjacent electron-withdrawing groups moderates reactivity:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 2M HCl, reflux | Carboxylic acid derivative | Partial decomposition | |
| NaOH (aq), 60°C | No reaction | Steric hindrance effects |
Cross-Coupling Reactions
The triazole and pyridazine rings enable Pd-catalyzed cross-coupling for structural diversification:
Key Mechanistic Insights
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Triazole Participation : The 1,2,4-triazole moieties enhance electron-deficient character at the pyridazine ring, facilitating electrophilic substitutions .
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Steric Effects : Bulky piperazine substituents limit reactivity at the ethanone carbonyl, necessitating vigorous conditions for hydrolysis.
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Metal Coordination : Chelation with Cu(II) or Zn(II) alters electron distribution, modulating subsequent reactivity at adjacent sites .
Experimental protocols and spectral validation (¹H NMR, LC-MS) for these reactions are detailed in synthetic studies of analogous triazole-pyridazine hybrids . For large-scale applications, microwave-assisted methods reduce reaction times by 40–60% compared to conventional heating .
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their features, and biological activities:
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s pyridazine core (vs. benzofuran in or imidazopyridine in ) may influence π-π stacking interactions with biological targets. Pyridazine’s electron-deficient nature could enhance binding specificity. Dual triazole groups in the target compound (vs. single triazole in or tetrazole in ) may provide synergistic inhibition of fungal lanosterol 14α-demethylase, similar to fluconazole derivatives .
Piperazine linkers (common in and ) enhance solubility and conformational flexibility, critical for target engagement.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step coupling of pyridazine and piperazine precursors, contrasting with:
Pharmacokinetic and Physicochemical Profiles
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of pyridazine and piperazine cores. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic substitution to attach triazole moieties to pyridazine and ethanone intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency, and copper(I) iodide aids in click chemistry for triazole formation .
- Purity Control : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography. Final purity (>95%) is confirmed by HPLC .
Q. How should researchers characterize the structure and purity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone structure and substituent positions. Compare peaks with simulated spectra from computational tools (e.g., ACD/Labs) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (±5 ppm accuracy) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity. Use UV detection at 254 nm for triazole absorption .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Triazole and pyridazine moieties often target ATP-binding pockets .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with reference drugs like doxorubicin .
Advanced Research Questions
Q. How can conflicting data in biological activity across studies be resolved?
Methodological Answer: Address discrepancies via:
- Purity Verification : Re-analyze batches with HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ data) .
- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and cell passage numbers. Validate with positive controls (e.g., staurosporine for kinase assays) .
- Orthogonal Assays : Confirm antimicrobial activity with time-kill curves alongside MIC values .
Q. What strategies are effective for target identification and mechanism-of-action studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6) or EGFR (PDB: 1M17). Focus on hydrogen bonding with triazole nitrogens and π-π stacking with pyridazine .
- Proteomics : SILAC labeling followed by affinity purification to identify binding partners in cell lysates .
- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to test binding pocket specificity .
Q. What are the challenges in optimizing pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanocrystals. LogP values >3 indicate poor water solubility; introduce polar groups (e.g., -OH, -SO₃H) on pyridazine .
- Metabolic Stability : Conduct liver microsome assays (human/rat). Methyl or fluorine substitutions on triazole reduce CYP450-mediated oxidation .
Q. How to design structure-activity relationship (SAR) studies focusing on triazole and pyridazine moieties?
Methodological Answer:
- Analog Synthesis : Vary substituents on triazole (e.g., methyl, phenyl) and pyridazine (e.g., Cl, OMe). Use parallel synthesis for efficiency .
- Bioactivity Testing : Compare IC₅₀ values across analogs. Example data from similar compounds:
| Substituent on Triazole | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Methyl | Antitumor: 2.1 µM | |
| Phenyl | Anticancer: 0.8 µM | |
| 4-Fluorophenyl | Antimicrobial: 4.5 µg/mL |
- Computational SAR : Generate QSAR models using MOE or Schrödinger to predict activity cliffs .
Q. How to evaluate stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS .
- Photostability : Store under ICH Q1B guidelines (UV light, 1.2 million lux hours) and monitor via HPLC .
- Long-Term Stability : Use accelerated conditions (40°C/75% RH for 6 months) with desiccants for hygroscopic samples .
Q. What computational methods predict binding interactions and selectivity?
Methodological Answer:
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess target-ligand complex stability. Calculate RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Use Phase (Schrödinger) to map essential features (e.g., hydrogen bond acceptors on triazole) .
- Druggability Scores : Predict with SwissADME. Aim for Lipinski violations ≤1 and high topological polar surface area (>80 Ų) for CNS exclusion .
Q. How to resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
Methodological Answer:
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